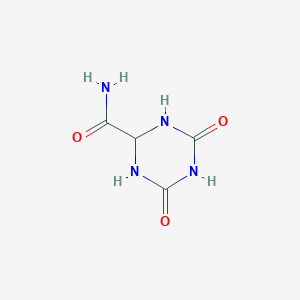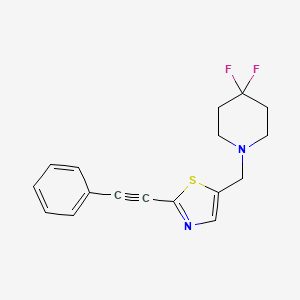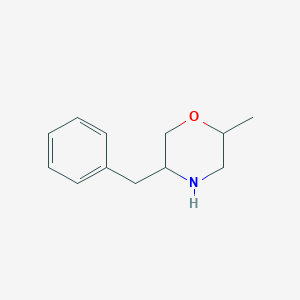
Me-Tet-PEG9-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tet-PEG9-COOH is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains nine polyethylene glycol (PEG) units and a tetrazine group. This compound is known for its ability to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG9-COOH involves the incorporation of nine PEG units and a tetrazine group. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the PEG units and the tetrazine group. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is designed to ensure high purity and consistency of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential to monitor the quality of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG9-COOH primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it ideal for use in bioconjugation and drug delivery applications .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires the presence of TCO-containing compounds. The reaction conditions include mild temperatures and the use of organic solvents to facilitate the reaction. The major product formed from this reaction is a stable conjugate between this compound and the TCO-containing compound .
Scientific Research Applications
Me-Tet-PEG9-COOH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in the design of ADCs.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Me-Tet-PEG9-COOH involves its tetrazine group, which undergoes the iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of this compound to various biomolecules and drug molecules. The PEG units in the compound enhance its solubility and biocompatibility, making it suitable for use in biological systems .
Comparison with Similar Compounds
Me-Tet-PEG9-COOH is unique due to its combination of nine PEG units and a tetrazine group, which allows for efficient bioconjugation through the iEDDA reaction. Similar compounds include other ADC linkers with varying numbers of PEG units and different reactive groups. Some examples of similar compounds are:
Me-Tet-PEG4-COOH: Contains four PEG units and a tetrazine group.
Me-Tet-PEG6-COOH: Contains six PEG units and a tetrazine group.
Me-Tet-PEG12-COOH: Contains twelve PEG units and a tetrazine group
These compounds differ in the number of PEG units, which can affect their solubility, biocompatibility, and reactivity in bioconjugation reactions.
Properties
CAS No. |
2143964-70-7 |
|---|---|
Molecular Formula |
C32H51N5O12 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H51N5O12/c1-27-34-36-32(37-35-27)29-4-2-28(3-5-29)26-33-30(38)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-25-23-48-21-19-46-17-15-44-13-11-42-9-7-31(39)40/h2-5H,6-26H2,1H3,(H,33,38)(H,39,40) |
InChI Key |
FODPVNVJILZXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B12335097.png)
![4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12335098.png)
![(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one](/img/structure/B12335106.png)







![1-Piperidinecarboxylic acid, 4-cyano-4-[(3-fluorophenyl)amino]-2-methyl-, phenylmethyl ester](/img/structure/B12335168.png)



